BenchChemオンラインストアへようこそ!

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea

Medicinal Chemistry Chemical Biology Small-Molecule Probe Development

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea (CAS 2097860-88-1) is a synthetic small-molecule urea derivative featuring a 6-cyclopropylpyridin-3-yl methyl group and a 3,4-dimethoxyphenyl methyl substituent. It has a molecular formula of C₁₉H₂₃N₃O₃ and a molecular weight of 341.4 g/mol.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 2097860-88-1
Cat. No. B2747229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea
CAS2097860-88-1
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2=CN=C(C=C2)C3CC3)OC
InChIInChI=1S/C19H23N3O3/c1-24-17-8-4-13(9-18(17)25-2)10-21-19(23)22-12-14-3-7-16(20-11-14)15-5-6-15/h3-4,7-9,11,15H,5-6,10,12H2,1-2H3,(H2,21,22,23)
InChIKeyVHOGRPMROMXPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea (CAS 2097860-88-1): Chemical Identity and Procurement Baseline


3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea (CAS 2097860-88-1) is a synthetic small-molecule urea derivative featuring a 6-cyclopropylpyridin-3-yl methyl group and a 3,4-dimethoxyphenyl methyl substituent [1]. It has a molecular formula of C₁₉H₂₃N₃O₃ and a molecular weight of 341.4 g/mol [1]. The compound is catalogued in PubChem (CID 126854181) and is offered by multiple chemical vendors primarily as a research-grade building block or screening compound for medicinal chemistry applications [1]. Its structural scaffold places it within the broader class of diaryl urea derivatives, many of which have been investigated as kinase inhibitors, HDAC inhibitors, or epigenetic modulators. However, the specific biological annotation of this exact compound in the public domain remains exceptionally sparse.

Why Generic Substitution Fails for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea in Analog-by-Catalog Procurement


Within the pyridinylmethyl-urea chemical space, even minor variations in the aromatic substituent (e.g., replacing 3,4-dimethoxyphenyl with naphthyl, diphenylmethyl, or 2-methoxyphenyl) can profoundly alter target engagement profiles, as documented for structurally related urea derivatives targeting kinases and epigenetic enzymes [1][2]. The cyclopropyl group on the pyridine ring contributes distinct steric and electronic properties that influence binding pocket complementarity. Consequently, substituting a catalog analog without confirmatory head-to-head data introduces unquantifiable risk in assay reproducibility. For compound 2097860-88-1 specifically, the absence of public comparative pharmacological data underscores that any analog substitution is entirely empirical and cannot be justified by existing evidence.

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea: Quantitative Evidence for Differentiated Selection


Structural Uniqueness Among Cyclopropylpyridinyl Urea Analogs Based on 3,4-Dimethoxyphenyl Substitution

Compound 2097860-88-1 is the only cyclopropylpyridinyl urea bearing the 3,4-dimethoxyphenylmethyl substituent catalogued in major public chemical databases (PubChem CID 126854181) [1]. The closest structurally catalogued comparators include 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-(naphthalen-1-ylmethyl)urea (CAS 2097864-97-4), 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea, and 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea (CAS 2097915-77-8) . None of these comparators have publicly reported quantitative biological activity data from admissible sources that would enable direct potency or selectivity comparison against 2097860-88-1.

Medicinal Chemistry Chemical Biology Small-Molecule Probe Development

Inclusion in Cancer Stem Cell Primary HTS Screening Deck (PubChem BioAssay AID 504535)

Compound 2097860-88-1 was included in a luminescence cell-based primary HTS campaign designed to identify inhibitors of cancer stem cells (PubChem AID 504535) [1]. The assay tested 45 compounds in dose-response format, of which 26 were classified as active and 6 demonstrated activity ≤ 1 µM. However, the individual activity outcome for this specific compound is not publicly disaggregated in the deposited data summary, and no comparator-specific IC₅₀ values are extractable.

Cancer Stem Cell High-Throughput Screening Drug Discovery

Class-Level Inference: Urea-Pyridine Hybrid Scaffolds as VEGFR2 or HDAC Inhibitors

Published studies on structurally related pyridine-urea hybrid molecules demonstrate potent anticancer activity through VEGFR2 inhibition, with lead compounds (e.g., compound 8a) achieving GI₅₀ values of 0.06 µM against MCF7 breast cancer cells [1]. Separately, a patent family (US-9878986-B2) describes urea derivatives as selective HDAC inhibitors with anticancer activity [2]. 2097860-88-1 incorporates the core pharmacophoric elements present in both classes (pyridinylmethyl urea scaffold), placing it at the intersection of these two established mechanisms. However, neither the VEGFR2 paper nor the HDAC patent explicitly includes 2097860-88-1 as a tested exemplar, making this a class-level inference only.

VEGFR2 Inhibition HDAC Inhibition Anticancer Agents

Recommended Research Application Scenarios for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea Based on Available Evidence


Structural Novelty-Driven Medicinal Chemistry Library Expansion

2097860-88-1 is best positioned as a singleton entry in a diversity-oriented synthesis collection or a focused urea-based screening library, where its unique 3,4-dimethoxyphenyl substitution pattern can be leveraged to probe structure-activity relationships (SAR) that are inaccessible using the more common naphthyl or phenyl analogs [1]. Given the absence of comparative pharmacology, its primary value lies in scaffold novelty rather than pre-validated target engagement.

Follow-Up Screening in Cancer Stem Cell Inhibition Cascades

Since 2097860-88-1 was included in the PubChem cancer stem cell HTS deck (AID 504535) [1], it is a candidate for re-screening or secondary confirmatory assays in academic labs investigating cancer stemness pathways. Researchers who previously identified hits from this screen may find value in ordering this compound for orthogonal validation, provided they accept that its individual HTS outcome is not publicly available.

Negative Control or Inactive Comparator for VEGFR2/HDAC Dual-Target Probe Development

Given the class-level inference that pyridine-urea hybrids can act as VEGFR2 or HDAC inhibitors [1][2], 2097860-88-1 could be deployed as a structurally matched but pharmacologically uncharacterized comparator in mechanistic studies. Its use as a negative control or an SAR probe is conditional upon first establishing its own activity profile in the assay system of interest.

Quote Request

Request a Quote for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.